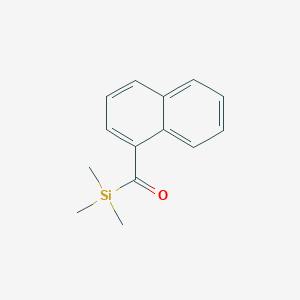![molecular formula C13H21ClO3 B14376981 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane CAS No. 89879-03-8](/img/structure/B14376981.png)
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[510]octane is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the bicyclic core followed by the introduction of the chloro and trimethoxyethylidene groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized versions of these synthetic routes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, resulting in the formation of new compounds with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can be compared with other bicyclic compounds such as:
8-(1-Methylethylidene)bicyclo[5.1.0]octane: Similar in structure but with different substituents, leading to variations in reactivity and applications
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity, often used in the synthesis of tropane alkaloids. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89879-03-8 |
|---|---|
Fórmula molecular |
C13H21ClO3 |
Peso molecular |
260.75 g/mol |
Nombre IUPAC |
8-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H21ClO3/c1-15-13(16-2,17-3)12(14)11-9-7-5-4-6-8-10(9)11/h9-10H,4-8H2,1-3H3 |
Clave InChI |
JMOJPUSGUXLOKS-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=C1C2C1CCCCC2)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)




